Ioxynil

Übersicht

Beschreibung

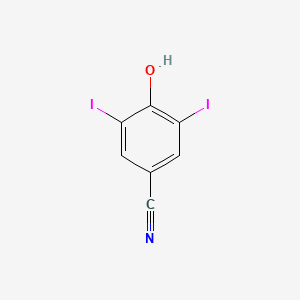

Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) is a benzonitrile-class herbicide widely used to control broadleaf weeds in cereal crops and non-agricultural settings. Structurally, it features a benzonitrile backbone substituted with hydroxyl and iodine groups at positions 4, 3, and 5, respectively . Its primary mode of action involves inhibition of Photosystem II (PS II) by binding to the D1 protein’s QB site, thereby blocking electron transport . Additionally, this compound acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation and ATP synthesis .

Environmental studies indicate moderate persistence in soil, with biodegradation pathways yielding metabolites like 3,5-diiodo-4-hydroxybenzoic acid (IOXAC) . While this compound is less persistent than dichlobenil, its residues and metabolites are detectable in water, soil, and organisms, necessitating monitoring in groundwater .

Vorbereitungsmethoden

Ioxynil can be synthesized through several routes. One common method involves the reaction of 4-hydroxybenzaldehyde with iodine, followed by a reaction with hydroxylamine and acetic anhydride . Another method involves the direct reaction of 4-hydroxybenzonitrile with iodine . Industrial production of this compound typically involves large-scale synthesis using these or similar methods to ensure high yield and purity.

Analyse Chemischer Reaktionen

Electrochemical Reduction Pathways

Ioxynil undergoes sequential reductive cleavage of iodine atoms in dimethylsulfoxide (DMSO) with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Cyclic voltammetry reveals two distinct reduction peaks at -1.0 V and -1.4 V vs. Ag/Ag⁺ .

First Reduction Step (-V)

-

Mechanism : ECEC (Electron transfer-Chemical reaction-Electron transfer-Chemical reaction)

-

Process :

-

Initial electron transfer forms a radical anion.

-

Cleavage of the first C–I bond releases iodide (I⁻), forming a mono-iodinated intermediate (4-hydroxy-3-iodobenzonitrile radical) .

-

A second electron transfer stabilizes the intermediate.

-

Self-protonation from the phenolic –OH group facilitates further stabilization .

-

| Parameter | Value | Method |

|---|---|---|

| Rate constant (k₁) | 3.0 × 10⁵ s⁻¹ | Cyclic voltammetry |

| Equilibrium constant (K₁) | 22 | Numerical fitting |

Second Reduction Step (-V)

-

Mechanism : ECE (Electron transfer-Chemical reaction-Electron transfer)

-

Process :

| Parameter | Value |

|---|---|

| Rate constant (k₂) | 7.1 × 10⁸ s⁻¹ |

Self-Protonation Equilibrium

The phenolic –OH group participates in proton transfer during reduction, influencing reaction kinetics:

This equilibrium shifts the redox potential and stabilizes intermediates .

Cyclic Voltammetry

-

Peak Separation : Used to identify ECEC and ECE mechanisms.

-

Scan Rate Dependence : Confirms coupled chemical reactions .

Electrochemical Impedance Spectroscopy (EIS)

-

Gerischer Impedance : Detects fast chemical reactions coupled with electron transfer.

-

Faradaic Phase Angle Analysis : More sensitive than full-spectrum fitting for detecting reaction steps .

Decomposition Products

Electrolysis and environmental degradation yield:

-

Primary Products :

-

Secondary Products :

Environmental Transformations

This compound octanoate (a prodrug) hydrolyzes to this compound, which further degrades to:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ioxynil, chemically known as 4-cyan-2,6-diiodophenol, acts by inhibiting photosynthesis in target plants. It disrupts electron transport within chloroplasts, leading to necrosis in susceptible weeds. Symptoms typically manifest within hours to days after application, with complete necrosis occurring in optimal conditions within two days .

Key Properties:

- Chemical Formula : C₇H₃I₂NO

- Molecular Weight : 290.91 g/mol

- Mode of Action : Inhibition of photosynthetic phosphorylation and oxidative phosphorylation uncoupling .

Agricultural Applications

This compound is predominantly utilized in the following agricultural contexts:

- Crops : Effective on onions, garlic, leeks, cereals, and forage grasses.

- Weed Control : Targets a variety of broadleaf weeds including dandelion, chickweed, and wild radish .

Application Rates:

Typically applied at rates between 300–900 g/ha depending on the specific crop and weed pressure .

Regulatory Status

The use of this compound varies globally due to differing regulatory frameworks. It is banned in the European Union but remains legal in countries such as Australia, New Zealand, Brazil, China (as octanoate), and South Africa . The regulatory landscape reflects concerns over its potential toxicity to non-target organisms and the environment.

Toxicological Considerations

This compound exhibits toxicity to various species, including mammals and aquatic life. For instance:

- Mammalian Toxicity : Oral LD50 in rats is approximately 110 mg/kg; dermal LD50 is 800 mg/kg.

- Aquatic Toxicity : LC50 for fish is reported at 6.8 mg/L over 96 hours .

Research indicates that this compound can disrupt thyroid hormone signaling in certain species, raising concerns about its endocrine-disrupting potential .

Case Study 1: this compound in Onion Cultivation

In a controlled field study conducted in New Zealand, this compound was applied to onion crops to assess its efficacy against common broadleaf weeds. Results indicated a significant reduction in weed biomass without adversely affecting onion yield or quality .

Case Study 2: Environmental Impact Assessment

A comprehensive review of herbicide use in oil palm cultivation highlighted this compound's role as a component of integrated weed management strategies. The study emphasized the need for careful monitoring of residue levels due to potential toxicity to non-target species .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other herbicides used for similar applications:

| Herbicide | Target Weeds | Crop Tolerance | Application Rate (g/ha) | Regulatory Status |

|---|---|---|---|---|

| This compound | Broadleaf weeds | High (onions) | 300–900 | Banned in EU |

| Glyphosate | Annual grasses & broadleaf | Moderate | 500–2000 | Legal (varies by country) |

| Bromoxynil | Similar broadleaf species | High | 200–600 | Legal (varies by country) |

Wirkmechanismus

Ioxynil exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically inhibits photosystem II, a crucial component of the photosynthetic electron transport chain . This inhibition disrupts the production of ATP and NADPH, essential molecules for plant growth and survival. Additionally, this compound has been shown to interfere with thyroid hormone activity by affecting histone and RNA polymerase II modifications, which are involved in gene regulation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Ioxynil belongs to the benzonitrile herbicide group, which includes bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), and dichlobenil (2,6-dichlorobenzonitrile). These compounds share a benzonitrile core but differ in halogen substituents (Table 1).

Table 1: Structural Features of Benzonitrile Herbicides

| Compound | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| This compound | I (3,5), OH (4) | Nitrile, Hydroxyl, Iodine |

| Bromoxynil | Br (3,5), OH (4) | Nitrile, Hydroxyl, Bromine |

| Chloroxynil | Cl (3,5), OH (4) | Nitrile, Hydroxyl, Chlorine |

| Dichlobenil | Cl (2,6) | Nitrile, Chlorine |

Key Differences :

- Halogen Type and Position : Iodine in this compound vs. bromine, chlorine, or dichloro-substitutions in others. This impacts photolysis rates; hydroxyl-containing compounds (this compound, bromoxynil, chloroxynil) degrade faster under UV light than dichlobenil .

- Mechanism of Action :

Resistance Profiles in Mutant Strains

Mutations in the D1 protein of PS II (e.g., residues 264 and 266) confer differential resistance to benzonitriles (Table 2). For example:

- Double mutants (264Ala + 266Thr) show cooperative binding effects, with this compound resistance (R/S = 5) lower than single mutants (R/S = 10) .

Table 2: Resistance Ratios (R/S) of PS II Mutants to Herbicides

| Mutation | This compound | DCMU | Atrazine |

|---|---|---|---|

| Wild Type | 1.0 | 1.0 | 1.0 |

| 264Ala (Single) | 0.8 | 700 | 1.0 |

| 266Thr (Single) | 10.0 | 1.0 | 1.0 |

| 264Ala + 266Thr (Double) | 5.0 | 700 | 1.0 |

Implications : this compound’s binding is highly sensitive to D1 protein conformation, unlike DCMU or atrazine, which target distinct regions .

Toxicity and Environmental Impact

Cytotoxicity in Human Cells

In HepG2 cells, this compound exhibits higher cytotoxicity than its metabolites (Table 3). Similar trends are observed for bromoxynil and chloroxynil, while dichlobenil shows lower toxicity .

Table 3: Inhibition Coefficients (I24) in HepG2 Cells at 100 mg/L

| Compound | Inhibition (%) |

|---|---|

| This compound | 90–100 |

| Bromoxynil | 85–95 |

| Chloroxynil | 80–90 |

| Dichlobenil | 30–40 |

Bioconcentration Factors (BCFs) :

Degradation Pathways

- Aerobic Conditions: this compound degrades to IOXAC via Rhodococcus and Nocardia spp. . Bromoxynil follows similar pathways but retains bromine in metabolites .

- Anaerobic Conditions : Desulfitobacterium chlororespirans dehalogenates bromoxynil but requires cometabolism (e.g., 3-chloro-4-hydroxybenzoate) to deiodinate this compound .

Environmental Persistence :

Biologische Aktivität

Ioxynil is a phenolic herbicide primarily used for controlling broadleaf weeds in various agricultural settings. Its chemical structure, characterized by the presence of iodine and a nitrile group, contributes to its biological activity. This article explores the biological effects of this compound, focusing on its interactions with thyroid hormones, cytotoxicity, and environmental impact.

- Chemical Formula : CHINO

- Molecular Weight : 290.91 g/mol

- CAS Number : 1689-84-5

This compound is a contact herbicide that exhibits significant phytotoxicity against various plant species, particularly broadleaf weeds. It acts by disrupting oxidative phosphorylation in plant tissues, leading to cell death upon application at concentrations as low as 250 ppm .

This compound's primary mechanism involves the disruption of thyroid hormone (TH) signaling pathways. It has been shown to interfere with TH-binding to plasma proteins, particularly transthyretin (TTR), which is crucial for thyroid hormone transport in vertebrates . This interference can lead to significant endocrine disruption across different species.

Binding Affinity Studies

Studies utilizing native polyacrylamide gel electrophoresis have demonstrated that this compound binds to various serum proteins differently across species. For example:

| Species | Binding Activity (Relative) |

|---|---|

| Rainbow Trout | Low |

| Bullfrog | Low |

| Rat | High |

| Mouse | High |

These findings indicate that the binding affinity of this compound varies significantly among species, suggesting potential species-specific effects on thyroid hormone homeostasis .

Cytotoxicity Studies

Research has highlighted the cytotoxic effects of this compound on human cell lines. In a study assessing its impact on Hep G2 (liver) and HEK293T (kidney) cells, this compound exhibited considerable toxicity:

- Cell Viability : Decreased significantly after exposure to this compound at concentrations of 25 mg/L and above.

- Inhibitory Factors : The inhibitory factor values indicated a concentration-dependent decrease in cell viability, with significant effects observed at 100 mg/L .

Summary of Cytotoxic Effects

| Concentration (mg/L) | Hep G2 Viability (%) | HEK293T Viability (%) |

|---|---|---|

| 25 | ~70 | ~65 |

| 50 | ~50 | ~45 |

| 100 | ~20 | ~15 |

The cytotoxic effects were attributed to membrane integrity compromise, as evidenced by lactate dehydrogenase release assays .

Environmental Impact and Degradation

This compound is known for its biodegradability in soil, with microbial metabolites often exhibiting different toxicological profiles compared to the parent compound. While complete mineralization occurs under certain conditions, some metabolites can persist in the environment and pose risks to non-target organisms .

Microbial Degradation Pathways

Research indicates that microbial degradation of this compound leads to the formation of less toxic metabolites. However, certain metabolites can still exhibit biological activity and toxicity, necessitating further investigation into their ecological impact .

Case Studies and Research Findings

- Thyroid Disruption in Aquatic Species : A study on rainbow trout revealed that exposure to this compound resulted in altered thyroid hormone levels, indicating potential endocrine disruption in aquatic ecosystems .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound significantly affects cell viability in human liver and kidney cells, raising concerns about its potential health impacts through environmental exposure .

- Herbicidal Efficacy : Field trials have shown that this compound effectively controls a range of broadleaf weeds without systemic activity, making it a valuable tool in agricultural weed management .

Q & A

Basic Research Questions

Q. What are the key chemical properties of Ioxynil relevant to its herbicidal activity?

this compound (4-hydroxy-3,5-diiodobenzonitrile) is a hydroxybenzonitrile herbicide with a molecular weight of 370.92 g/mol. Its acidity (pKa = 3.96) and moderate soil adsorption (Koc 182–276 L/kg) influence its environmental mobility and bioavailability. The compound is rapidly degraded aerobically in soil (DT50 ~10 days) into metabolites like 3,5-diiodo-4-hydroxy-benzoic acid, with eventual mineralization to CO₂. Its low vapor pressure (1.38 × 10⁻⁷ mm Hg at 25°C) minimizes volatilization, making photodegradation in water and soil negligible .

Q. What methodologies are used to detect and quantify this compound in environmental samples?

Stripping voltammetry using a C₁₈-modified carbon paste electrode is a sensitive method for this compound detection. Preconcentration is performed under open-circuit conditions at pH 3.9, optimizing analyte adsorption. This method allows detection at nanomolar concentrations, critical for environmental monitoring in water and soil . For advanced quantification, high-performance liquid chromatography (HPLC) paired with mass spectrometry is recommended, leveraging this compound’s UV absorption properties and iodine content for precise identification .

Q. How does this compound inhibit photosynthesis in target plants?

this compound acts as a photosynthetic inhibitor by blocking electron transport at the photosystem II (PS II) receptor site (QB pocket). It competes with plastoquinone for binding to the D1 protein, disrupting electron transfer between QA and QB. This inhibition halts ATP and NADPH production, leading to oxidative damage and plant death. The herbicide also uncouples oxidative phosphorylation, exacerbating cellular energy deficits .

Advanced Research Questions

Q. How do mutations in the D1 protein confer resistance to this compound in Synechocystis PCC 6714?

Mutations at position 266 of the D1 protein (encoded by the psbA gene) alter this compound binding. For example:

- IoxIA mutant : Asn266→Thr increases resistance 10-fold.

- IoxIIA mutant : Asn266→Asp increases resistance 3-fold. Quantum chemical modeling (AM1 semi-empirical method) reveals that Thr and Asp substitutions reduce hydrogen-bonding energy between this compound’s hydroxyl group and D1 residues. This weakens herbicide binding while maintaining PS II functionality .

Q. What is the role of HCO₃⁻ in modulating this compound’s binding affinity to thylakoid membranes?

HCO₃⁻ enhances this compound’s binding affinity to PS II. In CO₂-depleted thylakoids, the binding constant (Kb) is ~30 nM, but HCO₃⁻ addition reduces Kb to ~10 nM. Paradoxically, lower HCO₃⁻ concentrations increase this compound’s inhibitory potency (e.g., 62% inhibition at 0.5 mM HCO₃⁻ vs. 35% at saturation). This is explained by HCO₃⁻ occupying a proximal site that stabilizes this compound binding, while residual electron transport in HCO₃⁻-deficient membranes becomes hypersensitive to inhibition .

Q. How can researchers resolve contradictions in this compound’s environmental toxicity data?

Discrepancies in toxicity studies often arise from metabolite variability and experimental conditions. For example:

- Aquatic toxicity : this compound is classified as "very toxic to aquatic life" (GHS), but field studies show low environmental persistence (DT50 <10 days).

- Endocrine disruption : The EU classifies this compound as a potential endocrine disruptor, but mechanistic evidence remains inconclusive. To address this, use standardized OECD guidelines for biodegradation and bioaccumulation assays, and employ omics approaches (e.g., transcriptomics) to identify endocrine pathways .

Q. What experimental designs are optimal for studying this compound’s resistance evolution in weeds?

- Mutagenesis screens : Use UV/chemical mutagenesis on model organisms (e.g., Synechocystis) followed by selection under sublethal this compound doses.

- Cross-resistance profiling : Test mutants against other PS II inhibitors (e.g., atrazine, DCMU) to identify shared resistance mechanisms.

- Structural modeling : Apply molecular docking (e.g., AutoDock Vina) to predict herbicide-protein interactions altered by mutations .

Q. Methodological Recommendations

- Toxicity assays : Use Lemna minor (duckweed) for aquatic toxicity studies due to sensitivity to PS II inhibitors.

- Binding studies : Employ ¹⁴C-labeled this compound for thylakoid membrane affinity assays under controlled CO₂/HCO₃⁻ conditions .

- Field monitoring : Prioritize LC-MS/MS for detecting this compound residues in crops, adhering to EU MRLs (e.g., 0.05 mg/kg in tea) .

Eigenschaften

IUPAC Name |

4-hydroxy-3,5-diiodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXQIUSYPAHGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NO | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2961-62-8 (hydrochloride salt) | |

| Record name | Ioxynil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022161 | |

| Record name | Ioxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [ICSC] Technical product is cream solid; Decomposed by sunlight and ultraviolet light; [HSDB] Powder; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS. | |

| Record name | Ioxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes at circa 140 °C/0.1 mm Hg | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER @ 20-25 °C: 22% /LITHIUM SALT/; 14% /SODIUM SALT/; 10.7% /POTASSIUM SALT/, SOLUBILITY IN WATER: 0.005% @ 20 °C; IN CYCLOHEXANONE: 14%; IN DIMETHYLFORMAMIDE: 74%, SLIGHTLY SOL IN CHLOROFORM; SOL IN ETHER, AT 25 °C: IN ACETONE MORE THAN 10 G/100 ML; IN BENZENE 1.1 G/100 ML; IN CARBON TETRACHLORIDE 0.14 G/100 ML; IN METHANOL 3.3 G/100 ML; IN WATER 130 PPM, In water 50 mg/l (25 °C). In acetone 70, ethanol, methanol 20, cyclohexanone 140, tetrahydrofuran 340, dimethylformamide 740, chloroform 10, carbon tetrachloride <1 (all in g/l, 25 °C), Solubility in water: none | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], Vapor pressure: 2.77X10-5 mm Hg at 105 °C /Octanoate/, Less than 1 mPa at 20 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Ioxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystalline solid | |

CAS No. |

1689-83-4 | |

| Record name | Ioxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxynil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ioxynil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y734M4V9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

212-213 °C, CREAM POWDER; FAINT PHENOLIC ODOR; MELTING POINT: 200 °C /TECHNICAL PRODUCT/ | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.